

physical and chemical properties of 5-Amino-2bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Amino-2-bromophenol

Cat. No.: B183262 Get Quote

An In-depth Technical Guide to 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Amino-2-bromophenol** (CAS No: 55120-56-4), a valuable building block in organic synthesis. Due to the limited availability of extensive experimental data for this specific isomer, this document combines reported data with predicted values and general principles for related compounds to offer a thorough resource.

Core Physical and Chemical Properties

5-Amino-2-bromophenol is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These groups dictate its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of **5-Amino-2-bromophenol**

Property	Value	Source
CAS Number	55120-56-4	ChemicalBook[1]
Molecular Formula	C ₆ H ₆ BrNO	PubChem[2]
Molecular Weight	188.02 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Melting Point	139 °C - 150 °C	ChemicalBook[1]
Boiling Point (Predicted)	261.1 ± 20.0 °C	ChemSrc[3]
pKa (Predicted)	8.48 ± 0.10	ChemicalBook
LogP (Predicted)	2.318	ChemSrc[3]
Solubility	Sparingly soluble in water. Soluble in polar organic solvents like DMSO and methanol. Solubility is pH- dependent.	General principle for aminophenols[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Amino-2-bromophenol** is not widely available in public databases. The following table summarizes the expected spectral characteristics and available predicted data. For definitive structural confirmation, it is imperative that researchers acquire and interpret spectra on their own samples.

Table 2: Spectral Data for **5-Amino-2-bromophenol**

Technique	Data	Source
Mass Spectrometry (MS)	Monoisotopic Mass: 186.96329 Da. Predicted m/z for adducts: [M+H]+: 187.97057, [M+Na]+: 209.95251, [M-H]-: 185.95601.	PubChemLite[5]
¹ H NMR	Data not available. Expected signals would correspond to the aromatic protons and the protons of the amino and hydroxyl groups.	-
¹³ C NMR	Data not available. Expected signals would correspond to the six carbons of the benzene ring.	-
Infrared (IR) Spectroscopy	Data not available. Expected characteristic peaks would include O-H and N-H stretching, C-N stretching, C-O stretching, and C-Br stretching, as well as aromatic C-H and C=C bands.	-

Chemical Reactivity and Synthesis

The reactivity of **5-Amino-2-bromophenol** is governed by the interplay of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, paradirecting for electrophilic aromatic substitution. The bromine (-Br) atom is a deactivating group due to its inductive effect but is also ortho, para-directing. This substitution pattern makes the compound a versatile intermediate for the synthesis of more complex molecules.

General Reactivity

 Acylation and Alkylation: The amino and hydroxyl groups can undergo acylation and alkylation reactions.

- Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
- Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution at the positions ortho and para to the amino and hydroxyl groups.

Representative Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **5-Amino-2-bromophenol** is not readily available. However, a common route to aminophenols involves the reduction of a corresponding nitrophenol. The following is a generalized protocol that would likely be adaptable for the synthesis of **5-Amino-2-bromophenol** from a suitable starting material such as 2-bromo-5-nitrophenol.

Experimental Protocol: Reduction of a Nitrophenol

Materials:

- 2-Bromo-5-nitrophenol
- Reducing agent (e.g., Sodium bisulfite, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
- Appropriate solvent (e.g., aqueous sodium hydroxide, ethanol, ethyl acetate)
- Acid for neutralization (e.g., dilute hydrochloric acid)
- Base for workup (e.g., sodium bicarbonate or sodium carbonate solution)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Dissolution: Dissolve the starting nitrophenol in a suitable solvent system.
- Reduction: Add the reducing agent portion-wise at a controlled temperature (e.g., room temperature or cooled in an ice bath). The reaction progress can be monitored by thin-layer

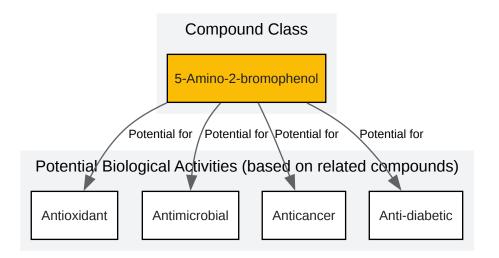
chromatography (TLC).

- Neutralization and Workup: Upon completion of the reaction, carefully neutralize the reaction mixture with an acid or base as appropriate.
- Extraction: Extract the product into an organic solvent.
- Washing and Drying: Wash the organic layer with brine and dry over an anhydrous drying agent.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography.[6]

Note: This is a generalized procedure and requires optimization for the specific synthesis of **5-Amino-2-bromophenol**.

Click to download full resolution via product page

A generalized workflow for the synthesis of **5-Amino-2-bromophenol**.


Potential Biological Activity and Applications in Drug Discovery

While there is a lack of specific studies on the biological activity of **5-Amino-2-bromophenol**, the broader class of bromophenols, particularly those found in marine algae, have demonstrated a range of interesting biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[7]

Derivatives of o-aminophenol have also been investigated for their potential as antioxidant, antibacterial, and cytotoxic agents.[8][9] Given its structure, **5-Amino-2-bromophenol** serves as a key starting material for the synthesis of novel compounds that could be evaluated for

various therapeutic applications. Its utility as a pharmaceutical intermediate is significant in the development of new active pharmaceutical ingredients (APIs).[10]

Click to download full resolution via product page

Potential areas of biological investigation for 5-Amino-2-bromophenol.

Safety and Handling

5-Amino-2-bromophenol should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and may cause skin and eye irritation. [11][12] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-2-bromophenol is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While there is a need for more extensive experimental characterization of this specific isomer, the available data and understanding of related compounds provide a solid foundation for its use in research and development. This guide serves as a key resource for professionals working with this compound, summarizing its core properties and outlining avenues for its application and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-amino-2-bromophenol | 55120-56-4 [chemicalbook.com]
- 2. 5-Amino-2-bromophenol | C6H6BrNO | CID 10130284 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-bromophenol | CAS#:55120-56-4 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite 5-amino-2-bromophenol (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. 2-AMINO-5-BROMOPHENOL synthesis chemicalbook [chemicalbook.com]
- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Amino-2-bromophenol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b183262#physical-and-chemical-properties-of-5-amino-2-bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com